N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methylpiperidine-3-carboxamide
Description
The compound N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methylpiperidine-3-carboxamide features a 1,2,4-oxadiazole core substituted with a 6-ethoxypyridin-3-yl group at position 3 and a methylpiperidine-carboxamide moiety at position 3. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and bioactivity in medicinal chemistry, while the ethoxypyridine and methylpiperidine groups likely contribute to solubility and target engagement.
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-3-24-14-7-6-12(9-18-14)16-20-15(25-21-16)10-19-17(23)13-5-4-8-22(2)11-13/h6-7,9,13H,3-5,8,10-11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVAROWSXALHSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3CCCN(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from Dual TRPA1/TRPV1 Antagonists ()
Compounds 46–51 share the 1,2,4-oxadiazole scaffold but differ in substituents and biological targets. Key comparisons include:
| Compound ID | Substituents at Oxadiazole Positions | Yield (%) | Purity (%) | Key Structural Differences vs. Target Compound |
|---|---|---|---|---|
| 46 | 4-Chlorophenethyl, benzimidazolone | 72 | 99.01 | Benzimidazolone replaces methylpiperidine-carboxamide; lacks ethoxypyridine |
| 47 | Trifluoromethyl-biphenyl, benzimidazolone | 55 | 99.47 | Bulky biphenyl group; no piperidine moiety |
| 49 | 2-(4-Methylpiperidinyl)-pyridine | 59 | 99.35 | Methylpiperidine linked to pyridine instead of oxadiazole |
| 50 | Methylpiperidinyl-trifluoromethyl-pyridine | 30 | 99.42 | Similar methylpiperidine but with trifluoromethylpyridine |
Key Findings :
- Electron-Withdrawing Groups : Compounds with trifluoromethyl substituents (e.g., 47 , 49–51 ) exhibit higher purity (>99%), suggesting improved synthetic stability .
- Piperidine Substitution : The methylpiperidine group in the target compound is structurally distinct from 49 and 50 , where it is attached to a pyridine ring rather than the oxadiazole core. This difference may influence solubility and receptor binding .
CB2-Selective Oxadiazolyl-Propionamides ()
Compounds 6a–6e incorporate oxadiazole-propanamide-carbazole hybrids. Comparisons include:
| Compound ID | Substituents at Oxadiazole Positions | Key Structural Differences vs. Target Compound |
|---|---|---|
| 6a | 2-Cyano-4-nitrophenyl, carbazole | Carbazole-propanamide replaces methylpiperidine-carboxamide |
| 6b | 6-Fluoropyridin-3-yl, carbazole | Fluoropyridine vs. ethoxypyridine; carbazole instead of piperidine |
| 6c | 6-Bromopyridin-3-yl, carbazole | Bromopyridine substituent; bulkier carbazole group |
Key Findings :
N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide ()
This analog replaces the methylpiperidine-carboxamide with a thiophene-carboxamide.
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